

# Erysotrine: A Technical Guide to its Chemical Structure and Pharmacological Properties

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## Compound of Interest

Compound Name: **Erysotrine**

Cat. No.: **B056808**

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## Abstract

**Erysotrine** is a tetracyclic spiroamine alkaloid belonging to the Erythrina class of natural products. Found predominantly in the plant genus Erythrina, **Erysotrine** and its congeners have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **Erysotrine**. It details its known mechanism of action as a competitive antagonist of neuronal nicotinic acetylcholine receptors and explores its potential therapeutic applications, including its anti-inflammatory and antibacterial properties. This document consolidates spectroscopic data, experimental protocols, and an analysis of its role in relevant signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

## Chemical Structure and Physicochemical Properties

**Erysotrine** is characterized by a tetracyclic erythrinan skeleton. Its systematic IUPAC name is (2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline[1]. The chemical structure and key identifiers of **Erysotrine** are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties of **Erysotrine**

Property	Value	Reference(s)
IUPAC Name	(2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline	<a href="#">[1]</a>
CAS Number	27740-43-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>19</sub> H <sub>23</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	313.4 g/mol	<a href="#">[1]</a>
Physical Description	Solid	<a href="#">[1]</a>
Melting Point	95 - 98 °C	<a href="#">[1]</a> <a href="#">[3]</a>
InChI	InChI=1S/C19H23NO3/c1-21-15-5-4-14-7-9-20-8-6-13-10-17(22-2)18(23-3)11-16(13)19(14,20)12-15/h4-5,7,10-11,15H,6,8-9,12H2,1-3H3/t15-,19-/m0/s1	<a href="#">[1]</a>
InChIKey	WXVSPYOOFCCEII-KXBFYZLASA-N	<a href="#">[1]</a>
Canonical SMILES	COC1CC23C(=CCN2CCC4=C C(=C(C=C34)OC)OC)C=C1	<a href="#">[2]</a>
Isomeric SMILES	CO[C@@H]1C[C@@]23C(=C CN2CCC4=CC(=C(C=C34)OC )OC)C=C1	<a href="#">[1]</a>

## Spectroscopic Data

The structural elucidation of **Erysotrine** is confirmed through various spectroscopic techniques. While full spectral data sets are found in specialized databases, this section summarizes the key expected characteristics.

Table 2: Summary of Spectroscopic Data for **Erysotrine**

Technique	Description
<sup>1</sup> H NMR	The <sup>1</sup> H NMR spectrum of Erysotrine is expected to show characteristic signals for aromatic protons, methoxy groups, and protons of the tetracyclic core. The specific chemical shifts and coupling constants are essential for confirming the stereochemistry.
<sup>13</sup> C NMR	The <sup>13</sup> C NMR spectrum of Erysotrine in CDCl <sub>3</sub> has been reported and provides confirmation of the 19 carbon atoms in the structure, including those of the methoxy groups and the quaternary spiro carbon. Full spectral data is available in databases such as SpectraBase. <a href="#">[4]</a> <a href="#">[5]</a>
Mass Spectrometry	Electron ionization mass spectrometry of Erythrina alkaloids reveals characteristic fragmentation patterns. For Erysotrine, the molecular ion peak (M <sup>+</sup> ) would be expected at m/z 313, with subsequent fragmentation providing information about the core structure. <a href="#">[6]</a>
Infrared (IR) Spectroscopy	The IR spectrum would show characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy ether groups.

## Pharmacological Properties and Mechanism of Action

**Erysotrine** exhibits a range of pharmacological activities, with its most well-characterized effect being the antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).

### Antagonism of Nicotinic Acetylcholine Receptors

**Erysotrine**, along with other Erythrina alkaloids like erysodine, acts as a competitive antagonist at neuronal nAChRs. These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems. The  $\alpha 4\beta 2$  nAChR subtype is a primary target for **Erysotrine** and its analogs.

Table 3: Quantitative Pharmacological Data for **Erysotrine** and Related Alkaloids

Compound	Target	Activity	Value (IC <sub>50</sub> )	Reference(s)
Erysotrine	$\alpha 4\beta 2$ nAChR	Inhibition	~2 $\mu$ M	[7]
Erysodine	$\alpha 4\beta 2$ nAChR	Inhibition	96 nM	[7]

The antagonistic activity of **Erysotrine** at nAChRs is thought to be responsible for the sedative, neuromuscular blocking, and central nervous system effects observed with extracts of Erythrina species.[8]

## Anti-inflammatory Activity

Extracts containing **Erysotrine** have demonstrated anti-inflammatory properties. While the precise mechanism for **Erysotrine** is still under investigation, it is hypothesized to involve the modulation of inflammatory signaling pathways. One potential mechanism is the inhibition of the transcription factor NF- $\kappa$ B, which is a key regulator of the inflammatory response. The macrolide antibiotic erythromycin has been shown to inhibit NF- $\kappa$ B activation.[3][7][9] This suggests a possible similar mechanism for **Erysotrine**, potentially downstream of its interaction with nAChRs via the cholinergic anti-inflammatory pathway.

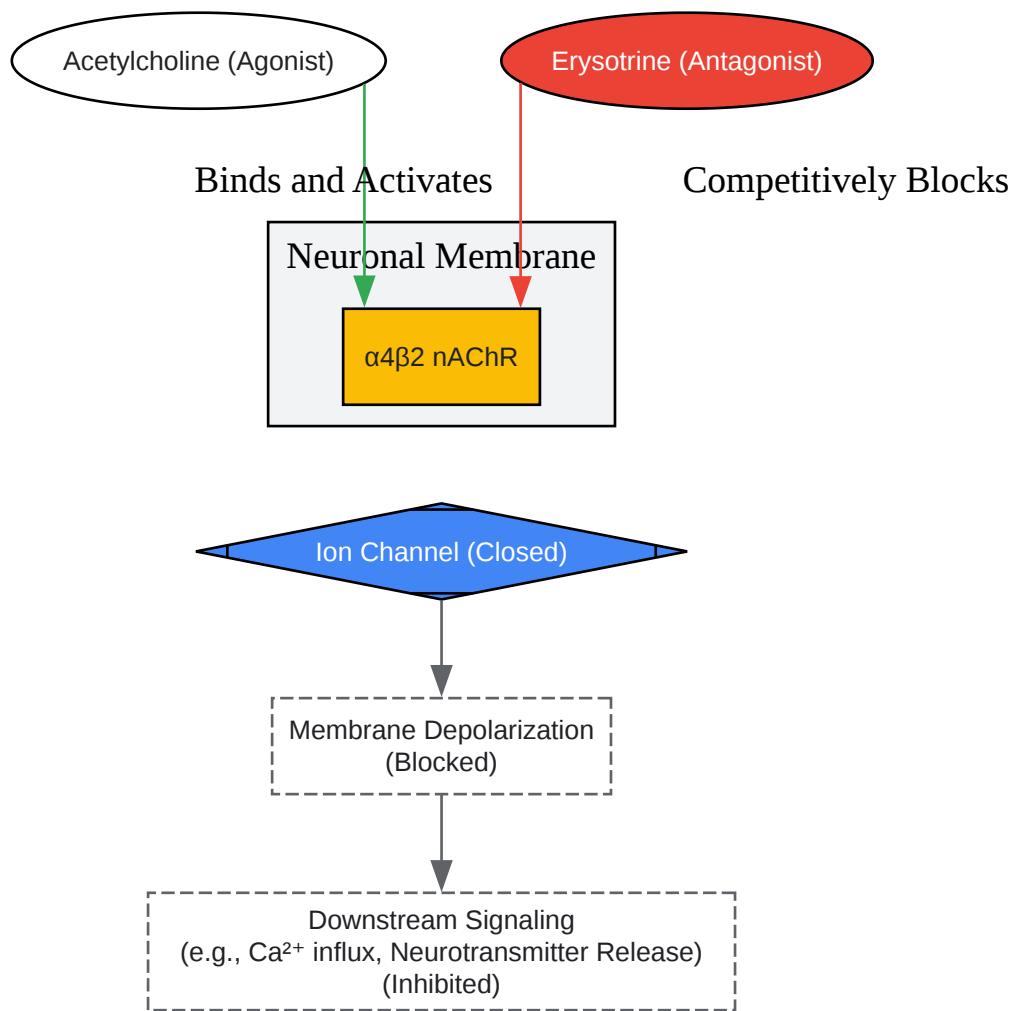
## Antibacterial Activity

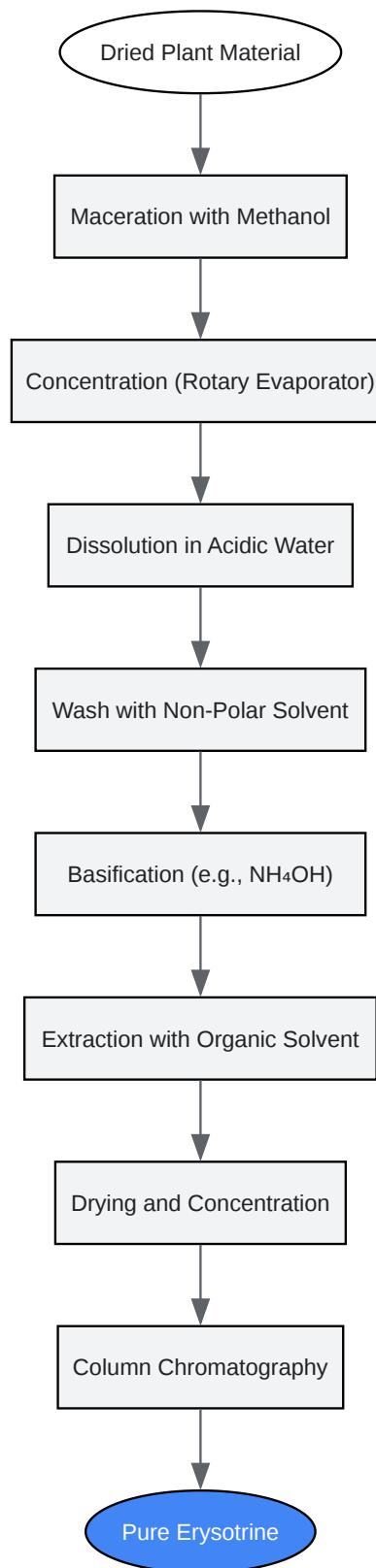
**Erysotrine** has shown antibacterial activities against various bacterial strains.[4] This positions it as a potential lead compound for the development of new antibacterial agents.

## Signaling Pathways

The primary signaling pathway affected by **Erysotrine** is the cholinergic pathway, due to its direct interaction with nAChRs. As a competitive antagonist, **Erysotrine** blocks the binding of

acetylcholine, thereby preventing receptor activation and subsequent ion influx and depolarization of the neuron.



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